molecular formula C5H10ClNSi B1591509 3-[Chloro(dimethyl)silyl]propanenitrile CAS No. 18163-33-2

3-[Chloro(dimethyl)silyl]propanenitrile

Cat. No. B1591509
CAS RN: 18163-33-2
M. Wt: 147.68 g/mol
InChI Key: CMBXEXDBVNIIKT-UHFFFAOYSA-N
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Description

3-[Chloro(dimethyl)silyl]propanenitrile, also known as DMCSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-[Chloro(dimethyl)silyl]propanenitrile has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic transformations, including nucleophilic addition, substitution, and cyclization reactions. 3-[Chloro(dimethyl)silyl]propanenitrile is also used as a protecting group for amines and alcohols in organic synthesis.
In the field of biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile is used as a fluorescent probe to study the conformational changes of proteins and nucleic acids. It is also used as a labeling reagent for mass spectrometry analysis of proteins and peptides.
In pharmacology, 3-[Chloro(dimethyl)silyl]propanenitrile is used as a pharmacophore for the development of new drugs. It has been shown to have antitumor and antimicrobial activities and is being investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-[Chloro(dimethyl)silyl]propanenitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in some reactions. In biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile interacts with proteins and nucleic acids through electrostatic and hydrophobic interactions, leading to conformational changes that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
3-[Chloro(dimethyl)silyl]propanenitrile has been shown to have low toxicity and is generally considered safe for laboratory use. However, it can cause skin and eye irritation and should be handled with care. In biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile can affect the conformation and function of proteins and nucleic acids, leading to changes in their biochemical and physiological properties.

Advantages and Limitations for Lab Experiments

3-[Chloro(dimethyl)silyl]propanenitrile is a versatile reagent that can be used in various organic transformations and biochemical assays. It is easy to synthesize and purify and has a high yield. However, it is not suitable for some reactions, such as those involving strong acids or bases, and can cause unwanted side reactions in some cases.

Future Directions

There are many potential future directions for the use of 3-[Chloro(dimethyl)silyl]propanenitrile in scientific research. Some of these include:
1. Development of new drugs based on the pharmacophore of 3-[Chloro(dimethyl)silyl]propanenitrile.
2. Investigation of the mechanism of action of 3-[Chloro(dimethyl)silyl]propanenitrile in various reactions.
3. Development of new labeling reagents for mass spectrometry analysis of proteins and peptides.
4. Study of the conformational changes of proteins and nucleic acids using 3-[Chloro(dimethyl)silyl]propanenitrile as a fluorescent probe.
5. Investigation of the potential antimicrobial activity of 3-[Chloro(dimethyl)silyl]propanenitrile against drug-resistant bacteria.
Conclusion:
In conclusion, 3-[Chloro(dimethyl)silyl]propanenitrile is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology. 3-[Chloro(dimethyl)silyl]propanenitrile has many potential future directions for research, and its use is expected to grow in the coming years.

properties

IUPAC Name

3-[chloro(dimethyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNSi/c1-8(2,6)5-3-4-7/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXEXDBVNIIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563339
Record name 3-[Chloro(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18163-33-2
Record name 3-[Chloro(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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